Isomerization Kinetics: 3-Butenenitrile vs. 2-Butenenitrile with Imidazole
3-Butenenitrile isomerizes to its conjugated isomer, 2-butenenitrile (crotononitrile), in the presence of imidazole. Kinetic studies reveal a significant rate difference between this isomerization step and the subsequent cyanoethylation of the 2-butenenitrile product [1]. This data allows for the precise prediction and control of reaction outcomes when 3-butenenitrile is used as a substrate, a critical factor not applicable to direct use of the saturated analog.
| Evidence Dimension | Reaction Rate Constant (k) at 60°C |
|---|---|
| Target Compound Data | k1 (Isomerization) = 6.0 × 10⁻⁶ L/mol·s |
| Comparator Or Baseline | k2 (Cyanoethylation of 2-Butenenitrile) = 0.53 × 10⁻⁶ L/mol·s |
| Quantified Difference | The isomerization step is approximately 11.3 times faster than the subsequent cyanoethylation. |
| Conditions | Reaction with imidazole at 60 °C; rates measured via NMR. |
Why This Matters
This quantitative kinetic difference allows for the rational design of two-step processes where isomerization to a reactive intermediate is the key initial step, a unique attribute of the non-conjugated 3-butenenitrile.
- [1] Yamada, F., Kitano, O., Shindo, S., & Ueda, H. (1976). Kinetics and Mechanism of the Reactions of Butenenitrile with Imidazoles. Bulletin of the Chemical Society of Japan, 49(10), 2833–2836. View Source
